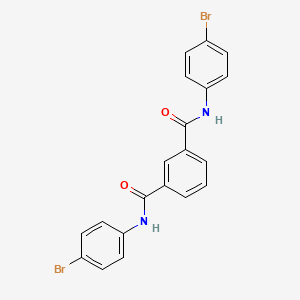
N,N'-bis(4-bromophenyl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-bromophenyl)isophthalamide (BBPI) is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields. This compound is a derivative of isophthalic acid and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N,N'-bis(4-bromophenyl)isophthalamide has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers. In optoelectronics, this compound has been used as a component in luminescent materials. In biomedical research, this compound has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of N,N'-bis(4-bromophenyl)isophthalamide as an anticancer agent is not yet fully understood. However, studies have suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. This compound may also inhibit the growth and proliferation of cancer cells by interfering with DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been found to have no significant effects on body weight, food consumption, or organ weight. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-bis(4-bromophenyl)isophthalamide in lab experiments is its high yield and purity. This compound can be synthesized using relatively simple and inexpensive methods, and the resulting compound can be purified using column chromatography. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N,N'-bis(4-bromophenyl)isophthalamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the study of this compound's potential applications in other fields, such as energy storage and conversion. Additionally, further studies are needed to determine the long-term effects of this compound on human health and its potential as an anticancer agent.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. This compound can be synthesized using various methods, and its mechanism of action as an anticancer agent is not yet fully understood. This compound has low toxicity in vitro and in vivo, and its use in lab experiments has both advantages and limitations. Further studies are needed to determine the long-term effects of this compound on human health and its potential as an anticancer agent.
Métodos De Síntesis
N,N'-bis(4-bromophenyl)isophthalamide can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with isophthalic acid in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoic acid with isophthalic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting this compound compound can be purified using column chromatography.
Propiedades
IUPAC Name |
1-N,3-N-bis(4-bromophenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDFUAVXNOLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)

![7-(4-benzyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)

![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)
![methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6025434.png)
![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6025446.png)